2,3,3-Trimethylbutan-1-amine hydrochloride
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Overview
Description
2,3,3-Trimethylbutan-1-amine hydrochloride is an organic compound with the molecular formula C7H18ClN and a molecular weight of 151.68 g/mol . It is a hydrochloride salt form of 2,3,3-trimethylbutan-1-amine, which is a tertiary amine. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethylbutan-1-amine hydrochloride typically involves the alkylation of a suitable amine precursor. One common method is the reductive amination of 2,3,3-trimethylbutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary amines .
Scientific Research Applications
2,3,3-Trimethylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2,3,3-trimethylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trimethylbutan-1-amine hydrochloride
- 2,3,3-Trimethylbutan-2-amine hydrochloride
Uniqueness
2,3,3-Trimethylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,3-trimethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZQHJMPISJGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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